molecular formula C7H5BrClNO2 B6204596 2-amino-3-bromo-6-chlorobenzoic acid CAS No. 1513235-14-7

2-amino-3-bromo-6-chlorobenzoic acid

Cat. No. B6204596
CAS RN: 1513235-14-7
M. Wt: 250.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-bromo-6-chlorobenzoic acid is a chemical compound with the molecular weight of 250.48 . It is also known by its IUPAC name, 2-amino-3-bromo-6-chlorobenzoic acid .


Molecular Structure Analysis

The InChI code for 2-amino-3-bromo-6-chlorobenzoic acid is 1S/C7H5BrClNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12) . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

  • Electrocatalytic Synthesis Applications

    • The compound is used in the electrocatalytic synthesis of other chemicals. For example, in the study of electrocatalytic synthesis of 6-aminonicotinic acid, 2-amino-5-bromopyridine, which is similar in structure, was utilized under mild conditions using silver electrodes, indicating potential uses of related compounds in electrochemical processes (Gennaro et al., 2004).
  • Synthesis of Pharmaceutical Compounds

    • It can be a precursor in the synthesis of pharmaceutical compounds. In a study on the synthesis of 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters, derivatives of a compound structurally similar to 2-amino-3-bromo-6-chlorobenzoic acid showed significant anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).
  • Catalysis in Organic Synthesis

    • The compound can be involved in catalysis processes in organic synthesis. For instance, amination of polyhalopyridines, which are structurally related, was catalyzed by a palladium-xantphos complex to produce aminopyridines, suggesting potential catalytic roles in similar chemical reactions (Ji et al., 2003).
  • In the Field of Materials Science

    • In materials science, compounds like 2-amino-4-chlorobenzoic acid have been used to form complexes with elements like yttrium and lanthanides, indicating potential applications in creating novel materials (Sikorska et al., 1998).
  • Chemical Analysis and Separation Techniques

    • This compound can be significant in analytical chemistry, as seen in the development of methods for the determination of similar compounds, like 3-amino-4-chlorobenzonic acid, using high-performance liquid chromatography (Yao Zhi-gang, 2004).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2-amino-3-bromo-6-chlorobenzoic acid should be referred to for comprehensive safety and hazard information .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-bromo-6-chlorobenzoic acid involves the bromination and chlorination of 2-amino-6-chlorobenzoic acid.", "Starting Materials": [ "2-amino-6-chlorobenzoic acid", "Bromine", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-6-chlorobenzoic acid in hydrochloric acid and add sodium nitrite to form a diazonium salt.", "Step 2: Add the diazonium salt to a solution of sodium carbonate in water to form a phenol.", "Step 3: Brominate the phenol using bromine in acetic acid to form 2-bromo-6-chlorophenol.", "Step 4: Dissolve 2-bromo-6-chlorophenol in sodium hydroxide and add sodium nitrite to form a diazonium salt.", "Step 5: Add the diazonium salt to a solution of sodium carbonate in water to form 2-bromo-6-chlorobenzoic acid.", "Step 6: Hydrolyze 2-bromo-6-chlorobenzoic acid using sodium hydroxide to form 2-amino-3-bromo-6-chlorobenzoic acid." ] }

CAS RN

1513235-14-7

Product Name

2-amino-3-bromo-6-chlorobenzoic acid

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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